REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][C:10](=[CH2:13])[C:9]2=[O:14])=[CH:4][CH:3]=1.[CH3:15][O:16][CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][CH:10]([CH2:13][N:22]3[CH2:23][CH2:24][N:19]([CH2:18][CH2:17][O:16][CH3:15])[CH2:20][CH2:21]3)[C:9]2=[O:14])=[CH:4][CH:3]=1
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Name
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1-(4-chlorophenyl)-3-methylene-2-pyrrolidinone
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Quantity
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0.85 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)N1C(C(CC1)=C)=O
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Name
|
|
Quantity
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0.71 g
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Type
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reactant
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Smiles
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COCCN1CCNCC1
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Name
|
|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3.5 hours
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Duration
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3.5 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to dryness
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography
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Name
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1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazine-1-yl]methyl-2-pyrrolidinone
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Type
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product
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Smiles
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ClC1=CC=C(C=C1)N1C(C(CC1)CN1CCN(CC1)CCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |